Calcium nonanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

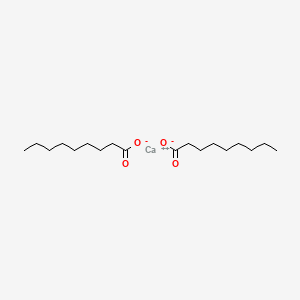

2D Structure

3D Structure of Parent

Properties

CAS No. |

29813-38-5 |

|---|---|

Molecular Formula |

C18H34CaO4 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

calcium;nonanoate |

InChI |

InChI=1S/2C9H18O2.Ca/c2*1-2-3-4-5-6-7-8-9(10)11;/h2*2-8H2,1H3,(H,10,11);/q;;+2/p-2 |

InChI Key |

QSSGIYRIEKPVTG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].[Ca+2] |

Related CAS |

112-05-0 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of calcium nonanoate?

An In-depth Technical Guide to the Chemical Properties of Calcium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, also known by its synonym calcium pelargonate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental methodologies.

Core Chemical and Physical Properties

This compound is the calcium salt of nonanoic acid. It consists of a calcium cation bonded to two nonanoate anions.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C18H34CaO4 | [1][2] |

| Molecular Weight | 354.538 g/mol | [1][2] |

| Melting Point | 216 °C (may decompose) | [1][3] |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., alcohols, ethers), chloroform, and DMSO. Limited solubility in acetone and insoluble in benzene (inferred from calcium decanoate). | [3][4] |

| CAS Number | 29813-38-5 | [2][5][6] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized through a neutralization reaction between nonanoic acid and a calcium base, or via a double displacement reaction.

Experimental Protocol: Synthesis of this compound via Neutralization

-

Reactant Preparation: Dissolve nonanoic acid in a suitable solvent, such as ethanol. In a separate vessel, create a suspension of calcium hydroxide in the same solvent.

-

Reaction: Slowly add the nonanoic acid solution to the calcium hydroxide suspension while stirring continuously. The reaction is typically carried out at an elevated temperature (e.g., reflux) to ensure completion. The stoichiometry requires a 2:1 molar ratio of nonanoic acid to calcium hydroxide.

-

Precipitation and Isolation: As the reaction proceeds, this compound will precipitate out of the solution. After the reaction is complete, the mixture is cooled to room temperature to maximize precipitation.

-

Purification: The precipitate is collected by filtration and washed with the solvent to remove any unreacted starting materials.

-

Drying: The purified this compound is then dried in an oven at a controlled temperature to remove any residual solvent.

A generalized workflow for the synthesis of calcium salts of fatty acids is depicted below.

Caption: General workflow for the synthesis of calcium carboxylates.

Reactivity and Decomposition

This compound is a stable compound under standard conditions.[7] At elevated temperatures, it undergoes thermal decomposition. The primary decomposition products are a ketone (in this case, 9-heptadecanone) and calcium carbonate. This is a common decomposition pathway for calcium salts of carboxylic acids.[8]

Experimental Protocol: Thermal Decomposition Analysis

-

Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is used to study the thermal decomposition.

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in an inert crucible (e.g., alumina).

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The weight loss of the sample (TGA) and the heat flow (DSC) are recorded as a function of temperature.

-

Product Analysis: The gaseous decomposition products can be analyzed using a coupled mass spectrometer or Fourier-transform infrared spectrometer. The solid residue can be analyzed by techniques such as X-ray diffraction to confirm the presence of calcium carbonate.

The logical pathway for the thermal decomposition of this compound is illustrated below.

Caption: Thermal decomposition pathway of this compound.

Safety and Handling

While specific safety data for this compound is limited, information from related calcium carboxylates suggests that it should be handled with care. It may cause skin and eye irritation upon contact. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended. Store in a cool, dry, and well-ventilated area away from strong acids.

References

- 1. calcium pelargonate [chemister.ru]

- 2. calcium nonan-1-oate | CAS#:29813-38-5 | Chemsrc [chemsrc.com]

- 3. Buy Calcium decanoate | 13747-30-3 | >98% [smolecule.com]

- 4. calcium decanoate [chembk.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. calcium nonan-1-oate | 29813-38-5 [chemicalbook.com]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. organic chemistry - Thermal decomposition of calcium propionate - Chemistry Stack Exchange [chemistry.stackexchange.com]

Calcium Nonanoate: A Technical Overview of Chemical Identifiers

This document provides essential chemical identification information for Calcium Nonanoate, focusing on its CAS number and associated synonyms. This information is fundamental for researchers, scientists, and professionals involved in drug development and chemical research to ensure accurate identification and sourcing of this compound.

Chemical Identification

The unique Chemical Abstracts Service (CAS) registry number for this compound is 29813-38-5. This identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement.

Synonyms

This compound is known by several synonyms, which are often based on its constituent parts: the calcium ion and nonanoic acid (also known as pelargonic acid). Understanding these synonyms is vital for comprehensive literature and database searches.

| Synonym Category | Synonym |

| IUPAC Name | calcium nonan-1-oate[1] |

| Common Name | This compound[1][2] |

| Systematic Names | Calcium dinonanoate[1] |

| Nonanoic acid, calcium salt[1] | |

| Nonanoic acid, calcium salt (2:1)[2] | |

| Derived from Acid Name | CALCIUMPELARGONATE[1] |

| Pelargonic acid calcium salt[1] | |

| Other Identifiers | Einecs 249-873-1[1] |

Note: Nonanoic acid itself has synonyms such as pelargonic acid, and its corresponding anion, nonanoate, is also referred to as pelargonate, nonoate, or nonylate.[3]

Chemical Structure and Formation

This compound is the calcium salt of nonanoic acid. It is formed by the reaction of two equivalents of nonanoic acid with one equivalent of a calcium base. The resulting structure consists of one calcium ion (Ca²⁺) and two nonanoate anions (CH₃(CH₂)₇COO⁻).

Disclaimer: This document focuses on the chemical identifiers of this compound. The user's request for an in-depth technical guide, including experimental protocols and quantitative data, would necessitate a comprehensive literature review beyond the scope of this initial query.

References

A Technical Guide to the Physical Properties of Research-Grade Calcium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of research-grade calcium nonanoate. The information is compiled to assist researchers and professionals in understanding the fundamental characteristics of this compound for application in scientific research and development.

This compound, also known as calcium pelargonate, is the calcium salt of nonanoic acid.[1][2] As a metallic soap, its physicochemical properties are determined by the nature of the calcium ion and the nine-carbon straight-chain nonanoate group.[3] It belongs to the broader class of metal carboxylates, which have diverse applications.

General and Chemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Synonyms | Calcium pelargonate, Calcium dinonanoate, Nonanoic acid, calcium salt | [1][2] |

| CAS Number | 29813-38-5 | [2][4] |

| Molecular Formula | C₁₈H₃₄CaO₄ | [1] |

| Molecular Weight | 354.54 g/mol | [1][5] |

| Appearance | Off-white solid | [6] |

Thermophysical Properties

The thermal behavior of this compound is a critical parameter for its handling and application. It is important to note that, like many metallic soaps of saturated carboxylic acids, it may undergo decomposition upon heating rather than exhibiting a sharp melting point.[3][7] There is a notable discrepancy in the reported melting point values in the available literature, which may be attributable to differences in purity or crystalline form.

| Property | Value | Source |

| Melting Point | 216 °C | [1] |

| 74 - 77 °C | [6] | |

| Boiling Point | Not Available (Likely decomposes) | |

| Decomposition | Metallic soaps may carbonize on heating without melting. | [3] |

Solubility Profile

The solubility of metallic soaps is largely dictated by the long hydrocarbon chains of the fatty acid component.

| Solvent | Solubility | Source |

| Water | Generally insoluble. | [3][8] |

| Organic Solvents | Generally soluble, particularly in non-polar organic solvents. | [3][8] |

| Parent Acid (Nonanoic Acid) Solubility | Soluble in most organic solvents such as ethanol, ether, and chloroform; poorly soluble in water (0.3 g/L). | [9][10][11] |

Experimental Protocols for Characterization

The determination of the physical properties of research-grade this compound involves several standard analytical techniques.

4.1 Synthesis via Metathesis (Double Decomposition) A common method for preparing metallic soaps is through a precipitation reaction in an aqueous or alcoholic solution.[12]

-

Preparation of Sodium Nonanoate: Nonanoic acid is dissolved in hot ethanol and treated with a stoichiometric amount of sodium hydroxide solution to form sodium nonanoate.

-

Precipitation: A solution of a soluble calcium salt, such as calcium chloride (CaCl₂), is slowly added to the sodium nonanoate solution with continuous stirring.

-

Isolation: The precipitated this compound is then isolated by filtration.

-

Purification: The product is washed with hot water to remove any soluble impurities and then dried thoroughly.

4.2 Thermal Analysis via Differential Scanning Calorimetry (DSC) DSC is employed to determine the thermal properties, such as melting point and decomposition temperature.[7][13]

-

Sample Preparation: A small, precisely weighed sample of this compound is placed in an aluminum pan.

-

Analysis: The sample pan and an empty reference pan are heated at a controlled rate in an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature. Endothermic events, like melting, and exothermic events, like decomposition, are recorded.

4.3 Structural Analysis via X-Ray Diffraction (XRD) XRD is used to analyze the crystalline structure of the solid material.[13][14]

-

Sample Preparation: A fine powder of the this compound is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

Analysis: The diffraction pattern of scattered X-rays is collected. The positions and intensities of the diffraction peaks are unique to the crystalline structure of the compound, allowing for phase identification and analysis of lattice parameters.

Visualizations

5.1 Logical Classification of this compound The following diagram illustrates the classification of this compound within the hierarchy of chemical compounds.

5.2 Experimental Workflow for Synthesis and Characterization This diagram outlines the typical laboratory workflow for the synthesis and subsequent physical characterization of this compound.

References

- 1. calcium pelargonate [chemister.ru]

- 2. calcium nonan-1-oate | 29813-38-5 [chemicalbook.com]

- 3. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Calcium isononanoate | C18H34CaO4 | CID 23120470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Buy Calcium decanoate | 13747-30-3 | >98% [smolecule.com]

- 8. Some Physico-Chemical Properties Of Prepared Metallic Soap-Driers Of Aluminium, Copper And Zinc | Science World Journal [scienceworldjournal.org]

- 9. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Pelargonic acid - Wikipedia [en.wikipedia.org]

- 12. Making sure you're not a bot! [collections.digital.utsc.utoronto.ca]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

Technical Guide: Synthesis of Calcium Nonanoate from Nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, and its salts have applications in various industries, including agriculture and manufacturing.[1] In the pharmaceutical sector, calcium salts of fatty acids can be utilized as excipients, lubricants, or as part of drug delivery systems.[2] Calcium nonanoate, the calcium salt of nonanoic acid, is a compound of interest for its potential formulation and therapeutic applications. This guide details the chemical synthesis of this compound from nonanoic acid, providing a practical foundation for its laboratory-scale preparation.

Synthesis of this compound

The synthesis of this compound is achieved through the neutralization reaction of nonanoic acid with a calcium base, such as calcium hydroxide or calcium oxide. The general reaction is as follows:

2CH₃(CH₂)₇COOH + Ca(OH)₂ → [CH₃(CH₂)₇COO]₂Ca + 2H₂O

This reaction is typically carried out in the presence of water, which facilitates the dissolution of the calcium base and the subsequent reaction with the fatty acid.

Experimental Protocol

The following protocol is adapted from established methods for the synthesis of calcium salts of similar fatty acids.[3][4][5]

Materials:

-

Nonanoic acid (≥99.5% purity)[6]

-

Calcium hydroxide (Ca(OH)₂) or Calcium oxide (CaO)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Charging the Reactor: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add nonanoic acid.

-

Addition of Calcium Base: Slowly add calcium hydroxide or calcium oxide to the nonanoic acid. A molar ratio of approximately 2:1 of nonanoic acid to calcium base is recommended. For syntheses using calcium oxide, a slight excess of the base may be beneficial.[5]

-

Addition of Water: Add deionized water to the mixture. The amount of water can vary, but typically ranges from 2 to 5 equivalents relative to the calcium base.[4][5]

-

Reaction: Heat the mixture with continuous stirring. The reaction temperature can be maintained between 80°C and 100°C. The reaction is typically carried out for a period of 2 to 5 hours.

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The solid this compound product can be isolated by filtration using a Buchner funnel.

-

Washing: Wash the filtered product with deionized water to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature of 60-80°C until a constant weight is achieved.

Process Flow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the Synthesis of this compound.

Quantitative Data

Specific quantitative data for the synthesis of this compound is limited in the available literature. However, data from the synthesis of analogous calcium salts of fatty acids can provide valuable insights into expected yields and reaction parameters.

Table 1: Reaction Parameters for the Synthesis of Calcium Salts of Fatty Acids

| Fatty Acid | Calcium Source | Molar Ratio (Acid:Base) | Water (equivalents to base) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| C16-C22 Unsaturated | Calcium Oxide | 1 : 1.0-2.5 | 2 - 5 | > Melting Point | - | - | [5] |

| Fatty Acid Mix | Calcium Oxide | 1 : ~2-3 | 2 - 5 | Ambient | - | - | [4] |

| Soybean Oil Fatty Acids | Calcium Hydroxide | - | - | - | - | >95 | [3] |

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate salt peaks and the absence of the carboxylic acid peak from the starting material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the nonanoate chain.

-

Elemental Analysis: To determine the calcium content and confirm the stoichiometry of the salt.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

Applications in Drug Development

While primarily used in other industries, this compound and similar fatty acid salts have potential applications in the pharmaceutical field:

-

Excipient: Can be used as a lubricant, binder, or flow agent in tablet and capsule manufacturing.

-

Drug Delivery: The amphiphilic nature of fatty acid salts makes them potential candidates for use in the formulation of drug delivery systems, such as nanoparticles or emulsions, to improve the solubility and bioavailability of poorly water-soluble drugs.

-

Antimicrobial Agent: Nonanoic acid itself has demonstrated antifungal properties.[7] this compound may exhibit similar activity and could be investigated for topical or other antimicrobial applications.

Logical Relationship of Synthesis Parameters

The successful synthesis of this compound is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.

Caption: Key Parameter Relationships in this compound Synthesis.

Conclusion

This technical guide provides a detailed, albeit extrapolated, methodology for the synthesis of this compound from nonanoic acid. By leveraging protocols for similar compounds, researchers can confidently approach the preparation of this material. The provided data and diagrams offer a solid starting point for process optimization and further investigation into the applications of this compound in pharmaceutical sciences and other fields. Further research is warranted to establish a definitive, peer-reviewed synthesis protocol and to fully explore the biological and pharmaceutical properties of this compound.

References

- 1. 2025 AIChE Annual Meeting [aiche.confex.com]

- 2. innophos.com [innophos.com]

- 3. EP0387023A1 - Method for manufacturing calcium salts of fatty acids - Google Patents [patents.google.com]

- 4. ES2188433T3 - METHOD FOR PREPARING CALCIUM SALTS OF FATTY ACIDS FROM OILS WITH A HIGH CONTAINED IN GLYCERIDS. - Google Patents [patents.google.com]

- 5. US6392075B1 - Method for manufacturing calcium salts of highly unsaturated fatty acids - Google Patents [patents.google.com]

- 6. Nonanoic acid analytical standard 112-05-0 [sigmaaldrich.com]

- 7. atamankimya.com [atamankimya.com]

The Biological Activity of Calcium Nonanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nonanoate, the calcium salt of nonanoic acid, is a compound with significant, though largely inferred, biological activity. This technical guide synthesizes the current understanding of its primary functions, which are predominantly attributed to the nonanoate anion. Drawing from extensive research on nonanoic acid and its other salts, this document details the antifungal, herbicidal, and potential insecticidal properties of this compound. The core mechanism of action revolves around the disruption of cell membranes, leading to cellular leakage and death. Furthermore, this guide explores the potential interplay between the nonanoate moiety and calcium signaling pathways, a critical aspect of cellular regulation. Detailed experimental protocols, quantitative data, and visual representations of molecular pathways are provided to support further research and development in the fields of agriculture, and potentially, therapeutics.

Introduction

Nonanoic acid, a nine-carbon saturated fatty acid, is a naturally occurring compound found in various plants and animals.[1][2] Its salts, including this compound, are gaining attention for their diverse biological activities. While research directly investigating this compound is limited, the well-documented properties of nonanoic acid and its ammonium and potassium salts provide a strong foundation for understanding its potential applications.[3][4] This guide will focus on the biological activities primarily driven by the nonanoate anion, with consideration for the role of the calcium cation.

The primary biological effects of nonanoate-based compounds are manifested through their potent disruptive action on cellular membranes. This property underpins their efficacy as herbicides and fungicides. This document will provide a comprehensive overview of these activities, supported by available quantitative data and detailed experimental methodologies. Additionally, we will explore the molecular mechanisms, including the potential for nonanoate to modulate intracellular calcium signaling, a ubiquitous and critical cellular communication pathway.

Antifungal Activity

The nonanoate anion exhibits significant antifungal properties, inhibiting the growth of a range of fungal species.[1] The primary mechanism is the disruption of the fungal cell membrane, leading to increased permeability and eventual cell lysis.

Mechanism of Action

The lipophilic carbon chain of the nonanoate anion intercalates into the lipid bilayer of the fungal cell membrane. This disrupts the membrane's structural integrity, leading to:

-

Increased Permeability: The compromised membrane allows for the uncontrolled leakage of intracellular components, such as ions and small molecules.

-

Dissipation of Proton Gradients: Nonanoic acid can act as a protonophore, dissipating the electrochemical gradients across the mitochondrial and plasma membranes, which are essential for ATP synthesis and nutrient transport.

-

Inhibition of Spore Germination: By disrupting essential cellular processes, nonanoate prevents the germination of fungal spores.[1]

The presence of calcium ions may also contribute to the antifungal effect, although this is less well-documented. Calcium is a critical second messenger in fungi, and alterations in its homeostasis can impact virulence and growth.

Quantitative Data

While specific data for this compound is scarce, the following table summarizes the minimum inhibitory concentrations (MIC) of nonanoic acid against various fungal species, providing an estimate of its antifungal potency.

| Fungal Species | Minimum Inhibitory Concentration (MIC) of Nonanoic Acid | Reference |

| Monilinia roreri | Concentration-dependent inhibition of mycelial growth and spore germination | [1] |

| Crinipellis perniciosa | Concentration-dependent inhibition of mycelial growth and spore germination | [1] |

| Rhizopus oligosporus | Inhibition of spore germination | [1] |

Note: These values should be considered indicative, and specific testing of this compound is required for accurate determination of its efficacy.

Experimental Protocols

2.3.1. Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or yeast cells is prepared in a suitable broth medium (e.g., RPMI-1640). The final concentration is typically adjusted to 10^4 - 10^5 colony-forming units (CFU)/mL.

-

Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

2.3.2. Agar Diffusion Test

This method provides a qualitative assessment of antifungal activity.

-

Preparation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) is poured into petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized fungal suspension.

-

Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period.

-

Assessment of Activity: The presence of a clear zone of inhibition around the disc indicates antifungal activity. The diameter of this zone can be measured to provide a semi-quantitative assessment of potency.

Herbicidal Activity

The ammonium salt of nonanoic acid is registered and widely used as a broad-spectrum, non-selective, contact herbicide.[2][4] It is reasonable to expect that this compound exhibits similar herbicidal properties, as the primary mode of action resides in the nonanoate anion.

Mechanism of Action

The herbicidal action of nonanoate is rapid and occurs through a "burn-down" effect on plant foliage. The mechanism involves:

-

Disruption of the Plant Cuticle: The waxy outer layer of the plant, the cuticle, is the first barrier to be compromised. The lipophilic nature of nonanoic acid allows it to dissolve and disrupt this protective layer.[2]

-

Cell Membrane Damage: Once the cuticle is breached, the nonanoate anions interact with the plasma membranes of the plant cells. This leads to a rapid loss of membrane integrity, causing the leakage of cellular contents.

-

Desiccation: The extensive cellular leakage results in rapid water loss and dehydration of the plant tissues, leading to necrosis and death of the contacted foliage.[4]

This contact-based, non-systemic action means that this compound is unlikely to translocate within the plant and will only affect the parts it directly touches.

Experimental Protocols

3.2.1. Whole-Plant Bioassay for Herbicidal Efficacy

This assay assesses the overall effect of a herbicide on plant growth and survival.

-

Plant Cultivation: Weed or crop species are grown in pots under controlled greenhouse conditions to a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: A solution of this compound at various concentrations is applied as a foliar spray to the plants, ensuring uniform coverage. A control group is treated with a blank formulation (without the active ingredient).

-

Evaluation: Plants are observed at regular intervals (e.g., 1, 3, 7, and 14 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Efficacy is often rated on a visual scale (e.g., 0% = no effect, 100% = complete plant death).

-

Biomass Measurement: At the end of the experiment, the above-ground biomass of the treated and control plants can be harvested, dried, and weighed to provide a quantitative measure of growth inhibition.

3.2.2. Electrolyte Leakage Assay for Membrane Damage

This assay quantifies the extent of cell membrane damage caused by a herbicide.

-

Plant Material Preparation: Leaf discs of a uniform size are excised from healthy, untreated plants.

-

Treatment: The leaf discs are incubated in solutions containing different concentrations of this compound or a control solution.

-

Measurement of Electrolyte Leakage: The electrical conductivity of the surrounding solution is measured at various time points. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.

-

Total Electrolyte Measurement: After the final time point, the leaf discs are typically boiled or frozen to cause complete cell lysis, and the maximum conductivity is measured.

-

Calculation: The percentage of electrolyte leakage is calculated as the ratio of the conductivity at a given time point to the maximum conductivity.

Potential Insecticidal Activity

While less documented than its antifungal and herbicidal properties, there is emerging evidence that medium-chain fatty acids, including nonanoic acid, possess insecticidal and repellent properties against various insect species. The mechanism is thought to be similar to that observed in fungi and plants, involving the disruption of insect cuticles and cell membranes. Further research is needed to fully elucidate the insecticidal potential of this compound.

Signaling Pathways and Molecular Interactions

The biological activities of this compound are intrinsically linked to its interaction with cellular membranes. Beyond simple disruption, the components of this salt, the nonanoate anion and the calcium cation, have the potential to modulate specific signaling pathways.

Proposed Mechanism of Membrane Disruption

The primary mode of action for the nonanoate anion is the disruption of the lipid bilayer of cell membranes. This can be visualized as a multi-step process.

References

Calcium Nonanoate: A Technical Whitepaper on its Herbicidal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nonanoate, a salt of the naturally occurring nine-carbon fatty acid pelargonic acid, is a broad-spectrum, non-selective, contact herbicide. Its mechanism of action is primarily characterized by the rapid disruption of plant cell membranes, leading to cellular leakage and desiccation. This technical guide provides an in-depth analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key physiological and biochemical events that culminate in plant cell death. While the primary herbicidal activity is attributed to the nonanoate anion, the precise role of the calcium cation is not extensively documented and presents an area for future investigation.

Introduction

The demand for effective and environmentally benign herbicides has driven research into naturally derived compounds. Fatty acids and their salts have emerged as promising candidates due to their rapid action and biodegradability. This compound is one such compound, utilizing the lipophilic nature of nonanoic acid to compromise the integrity of plant cellular structures. This document serves as a technical resource for understanding its mode of action at a cellular and molecular level.

Core Mechanism of Action: Cell Membrane Disruption

The primary mode of action of this compound is the physical and chemical disruption of the plant cell's plasma membrane. The nonanoate anion, being a fatty acid, readily partitions into the lipid bilayer of the cell membrane. This integration disrupts the ordered structure of the membrane, leading to a rapid increase in permeability.

The immediate consequence of this membrane disruption is the uncontrolled leakage of intracellular contents, including electrolytes and water. This loss of turgor pressure results in the characteristic wilting and "burn-down" effect observed within hours of application. The desiccation of the plant tissue is the ultimate cause of death for susceptible plants.

Secondary Effects: Intracellular Acidification and Metabolic Disruption

Following the initial breach of the cell membrane, nonanoic acid can enter the cytoplasm, leading to a decrease in intracellular pH. This acidification can inhibit the activity of various cytoplasmic enzymes that are essential for normal cellular function.

Furthermore, studies on pelargonic acid have indicated a subsequent decline in cellular ATP and Glucose-6-phosphate levels. This depletion of energy currency and key metabolic intermediates further contributes to the cessation of cellular processes and eventual cell death.

Quantitative Data on Herbicidal Efficacy

The efficacy of nonanoate-based herbicides is dependent on the dose, weed species, and growth stage. The following tables summarize dose-response data for pelargonic acid and ammonium nonanoate, which provide a strong indication of the expected efficacy of this compound.

Table 1: Efficacy of Pelargonic Acid on Various Weed Species [1][2]

| Weed Species | Growth Stage (BBCH) | ED₅₀ (kg a.i. ha⁻¹) | ED₉₀ (kg a.i. ha⁻¹) | ED₉₅ (kg a.i. ha⁻¹) |

| Kickxia spuria | 12-14 | 2.6 | - | 3.7 |

| Heliotropium europaeum | 12-14 | 3.0 | - | - |

| Echinochloa crus-galli | 21-22 | 3.4 | - | - |

| Solanum nigrum | 12-14 | 3.6 | - | 10.5 |

| Papaver rhoeas | 12-14 | 6.5 | 17.1 | 21.7 |

| Amaranthus retroflexus | 12-14 | 11.4 | >21.8 | >21.8 |

| Matricaria chamomilla | 12-14 | 11.6 | >21.8 | >21.8 |

| Portulaca oleracea | 12-14 | 18.7 | >21.8 | >21.8 |

| Lolium multiflorum | 12-14 | >21.8 | >21.8 | >21.8 |

ED₅₀, ED₉₀, and ED₉₅ represent the effective dose required to control 50%, 90%, and 95% of the weed population, respectively. Data is based on weed ground cover, density, and biomass.

Table 2: Efficacy of Ammonium Nonanoate on Various Weed Species [3][4]

| Weed Species | Application Rate (kg a.i. ha⁻¹) | Application Volume (L ha⁻¹) | Weed Control (%) |

| Tumble Pigweed (Amaranthus albus) | 10.8 | 654 | >90 |

| Spiny Pigweed (Amaranthus spinosus) | 10.8 | 654 | >90 |

| Carpetweed (Mollugo verticillata) | 7.2 | 164 | 66 |

| Carpetweed (Mollugo verticillata) | 10.8 | 654 | >88 |

| Goosegrass (Eleusine indica) | 7.2 - 10.8 | 164 - 981 | 31 - 54 |

| Smooth Crabgrass (Digitaria ischaemum) | 7.2 - 10.8 | 164 - 981 | 24 - 54 |

Experimental Protocols

Electrolyte Leakage Assay for Cell Membrane Damage

This protocol measures the leakage of ions from plant tissue as an indicator of cell membrane integrity.

Materials:

-

Leaf discs of uniform size

-

Deionized water

-

Conductivity meter

-

Test tubes

-

Autoclave

-

Excise uniform leaf discs from both treated and untreated plants, avoiding major veins.

-

Rinse the leaf discs with deionized water to remove surface contaminants.

-

Place a set number of leaf discs (e.g., 5-10) in a test tube containing a known volume of deionized water (e.g., 20 mL).

-

Incubate the tubes at room temperature on a shaker for a specified period (e.g., 2-4 hours).

-

Measure the initial electrical conductivity (C1) of the solution.

-

Autoclave the tubes with the leaf discs to induce complete cell lysis.

-

Cool the tubes to room temperature and measure the final electrical conductivity (C2).

-

Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

Measurement of Intracellular pH using BCECF-AM

This method utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) to measure changes in cytosolic pH.

Materials:

-

Plant protoplasts or suspension cells

-

BCECF-AM stock solution (in DMSO)

-

HEPES buffer saline (pH 7.4)

-

Fluorescence microscope or plate reader with appropriate filters

-

Prepare a cell suspension in HEPES buffer.

-

Add BCECF-AM stock solution to the cell suspension to a final concentration of 2-5 µM.

-

Incubate the cells at 37°C for 30-60 minutes to allow for dye uptake and de-esterification.

-

Wash the cells with fresh HEPES buffer to remove extracellular dye.

-

Measure the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).

-

The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

Calibrate the fluorescence ratio to pH values using a calibration curve generated with buffers of known pH in the presence of a protonophore like nigericin.

Quantification of ATP using Luciferin-Luciferase Assay

This highly sensitive assay measures ATP levels based on the light-producing reaction catalyzed by luciferase.

Materials:

-

Plant tissue

-

Extraction buffer (e.g., Tris-HCl with EDTA and PVPP)

-

Luciferase Assay Kit (containing luciferase, D-luciferin, and assay buffer)

-

Luminometer

Procedure:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate to pellet cell debris.

-

Take an aliquot of the supernatant for the ATP assay.

-

Prepare the luciferin-luciferase reaction mix according to the kit manufacturer's instructions.

-

Add the plant extract to the reaction mix in a luminometer tube.

-

Immediately measure the light emission (luminescence).

-

Quantify the ATP concentration by comparing the luminescence to a standard curve prepared with known ATP concentrations.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its evaluation.

Caption: Proposed mechanism of action for this compound as a herbicide.

Caption: Experimental workflow for evaluating the herbicidal action of this compound.

The Role of Calcium: An Area for Further Research

While the herbicidal action is predominantly attributed to the nonanoate moiety, the specific role of the calcium cation is not well-defined in the existing literature. Calcium is a crucial second messenger in plant signaling, involved in responses to various biotic and abiotic stresses, often leading to programmed cell death. It is plausible that an influx of calcium, either from the formulation itself or as a secondary consequence of membrane damage, could activate calcium-dependent signaling cascades that contribute to cell death. However, direct evidence for a synergistic herbicidal effect of calcium with nonanoic acid is currently lacking and warrants further investigation.

Conclusion

This compound is an effective, fast-acting, non-selective contact herbicide. Its primary mechanism of action is the disruption of cell membrane integrity by the nonanoate anion, leading to rapid cellular leakage, desiccation, and cell death. Secondary effects include intracellular acidification and the depletion of key metabolic molecules. The provided experimental protocols offer robust methods for quantifying these effects. While the role of the nonanoate component is well-understood, the contribution of the calcium cation to the overall herbicidal efficacy remains an open question for future research, potentially revealing novel insights into the interplay between direct membrane damage and plant stress signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium Signaling in Plant Programmed Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. WO2020173719A1 - Synergistic herbicidal combinations - Google Patents [patents.google.com]

- 5. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Herbicidal properties of antihypertensive drugs: calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium Signaling in Plant Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disturbance of cellular calcium homeostasis plays a pivotal role in glyphosate-based herbicide-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.emory.edu [med.emory.edu]

- 13. Luciferase Assay System Protocol [promega.com]

The Antifungal Potential of Calcium Nonanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium nonanoate, the calcium salt of nonanoic acid, is emerging as a compound of interest in the field of antifungal research. Leveraging the established antimicrobial properties of nonanoic acid, a medium-chain fatty acid, this compound presents a promising avenue for the development of novel therapeutic and preservative agents. This technical guide provides a comprehensive overview of the current understanding of the antifungal properties of this compound and its constituent components. It consolidates available quantitative data on its efficacy, details relevant experimental protocols for its evaluation, and elucidates its proposed mechanisms of action through signaling pathway and workflow diagrams. While direct research on this compound is nascent, this guide draws upon existing studies on nonanoic acid and other calcium salts of fatty acids to provide a foundational resource for the scientific community.

Introduction

Fungal infections, ranging from superficial mycoses to life-threatening systemic diseases, pose a significant global health challenge, exacerbated by the rise of antifungal resistance. This necessitates the exploration of novel antifungal agents with unique mechanisms of action. Medium-chain fatty acids (MCFAs) and their salts have long been recognized for their antimicrobial properties. Nonanoic acid (also known as pelargonic acid), a nine-carbon saturated fatty acid, has demonstrated potent antifungal activity against a variety of pathogenic fungi.[1][2] Its calcium salt, this compound, is anticipated to exhibit similar, if not enhanced, antifungal efficacy, potentially with improved formulation and stability characteristics. This document serves as a technical resource, summarizing the existing, albeit limited, data on this compound and providing a framework for future research and development.

Quantitative Antifungal Activity

Direct quantitative data on the antifungal activity of this compound is limited in the current body of scientific literature. However, the antifungal efficacy of its active component, nonanoic acid, and a related compound, calcium propionate, have been documented. These data provide valuable insights into the potential spectrum and potency of this compound.

Table 1: Antifungal Activity of Nonanoic Acid against Candida albicans

| Compound | Concentration | Effect | Fungal Species | Reference |

| Nonanoic Acid | 2 µg/mL | >75% biofilm inhibition | Candida albicans | [2] |

| Nonanoic Acid | 100-200 µg/mL | Minimum Inhibitory Concentration (MIC) | Candida albicans | [2] |

Table 2: Antifungal Activity of Calcium Propionate against Various Molds

| Compound | Concentration | Effect | Fungal Species | pH | Reference |

| Calcium Propionate | 1 g/L - 2 g/L | Significant increase in mold inhibition | Aspergillus flavus, Aspergillus versicolor, Aspergillus niger, Penicillium citrinum, Penicillium vernicosum, Cladosporium macrocarpum, Fusarium semitectum, Mucor racemosus, Rhizopus oligosporus | 5 | [3] |

| Calcium Propionate | 3 g/L - 4 g/L | Highest inhibitory effect | Various molds | 5 | [3] |

| Calcium Propionate | 527 mg/L | Mean EC50 (mycelium growth inhibition) | Botrytis cinerea | 6.0 | [3] |

| Calcium Propionate | 618 mg/L | Mean EC50 (mycelium growth inhibition) | Monilinia fructicola | 6.0 | [3] |

| Calcium Propionate | 1354 mg/L | Mean EC50 (mycelium growth inhibition) | Alternaria alternata | 6.0 | [3] |

| Calcium Propionate | 1310 mg/L | Mean EC50 (mycelium growth inhibition) | Colletotrichum acutatum | 6.0 | [3] |

| Calcium Propionate | 0.3% | Prevented mold proliferation in pellets | Commercial feed molds | Not Specified | [1] |

Note: The antifungal activity of calcium propionate is pH-dependent, with greater efficacy observed at lower pH values due to the higher concentration of the undissociated acid.[4]

Proposed Mechanisms of Action

The antifungal activity of this compound is primarily attributed to the action of nonanoic acid. The proposed mechanisms involve the disruption of fungal cell membrane integrity and the interference with key cellular processes. The role of the calcium ion may also contribute to the overall antifungal effect.

Disruption of Fungal Cell Membrane

Nonanoic acid, being a lipophilic molecule, is believed to readily insert into the fungal cell membrane. This insertion disrupts the lipid bilayer, leading to increased membrane fluidity and permeability. The consequences of this membrane disruption include:

-

Loss of Ion Homeostasis: The compromised membrane allows for the uncontrolled leakage of essential intracellular ions, such as potassium (K+), and the influx of extracellular ions, including calcium (Ca2+).[5] This disrupts the electrochemical gradients crucial for cellular function and signaling.

-

Dissipation of pH Gradient: Nonanoic acid can act as a protonophore, shuttling protons across the membrane and dissipating the transmembrane pH gradient, which is vital for nutrient transport and energy production.[6]

-

Inhibition of Nutrient Uptake: A damaged membrane structure can impair the function of membrane-bound transport proteins, hindering the uptake of essential nutrients.

References

- 1. Studies of the fungistatic activity of antifungal compounds in mash and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research on the Applications of Calcium Propionate in Dairy Cows: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Antifungal Activity of Terpenoid Phenols Resembles Calcium Stress and Inhibition of the TOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nonanoic Acid, a Fungal Self-Inhibitor, Prevents Germination of Rhizopus oligosporus Sporangiospores by Dissipation of the pH Gradient - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulatory and Research Landscape of Calcium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium nonanoate, the calcium salt of nonanoic acid, is a compound with potential applications in various research and development sectors. This guide provides a comprehensive overview of the available regulatory information, safety data, and potential mechanisms of action to support its use in a research setting. Due to the limited availability of data specific to this compound, this guide also draws upon information for its constituent components, nonanoic acid and calcium salts, to provide a thorough understanding for researchers.

Regulatory Information

While specific regulations for the research use of this compound are not extensively documented, its components are subject to various regulatory frameworks. Nonanoic acid is listed on several chemical inventories, and calcium salts are widely regulated, particularly in the context of food and drug applications.

-

Nonanoic Acid (Pelargonic Acid): This C9 straight-chain saturated fatty acid is a naturally occurring substance found in plants like pelargonium.[1] It is registered under CAS Number 112-05-0.[2] In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory.[2] The ammonium salt of nonanoic acid is utilized as an herbicide.[1] For food contact applications, nonanoic acid is listed in 21 CFR Parts 172.515, 173.315, and 178.1010.[3]

-

Calcium Salts: Calcium salts are broadly regulated. For instance, calcium carbonate is listed as a color additive exempt from certification for use in dietary supplements, candies, and chewing gum under 21 CFR § 73.70.[4][5] Pharmaceutical grade calcium carbonate is also approved as a color additive in drugs.[5] Calcium periodate is permitted as a source of iodine in salt for livestock under 21 CFR § 573.240.[6]

-

This compound: The specific substance, nonanoic acid, calcium salt (2:1), is identified by the CAS Number 29813-38-5 and is listed in the US EPA's Substance Registry Services (SRS).[7]

Researchers should consult their institution's environmental health and safety office for specific guidance on handling, storage, and disposal, and to ensure compliance with all applicable local, state, and federal regulations.

Physicochemical and Toxicological Data

Quantitative data for nonanoic acid and related calcium compounds are summarized below. This information is critical for risk assessment and experimental design.

Table 1: Physicochemical Properties of Nonanoic Acid

| Property | Value | Source |

| Molecular Formula | C9H18O2 | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Melting Point | 9 °C (48 °F) | |

| Boiling Point | 268 - 269 °C (514 - 516 °F) | |

| Density | 0.906 g/cm³ at 25 °C (77 °F) | |

| Water Solubility | 284 mg/L at 30 °C | [1] |

| log Pow (Octanol/Water) | 3.4 at 25 °C (77 °F) |

Table 2: Toxicological Data for Nonanoic Acid and Calcium Salts

| Substance | Test | Species | Route | Value | Source |

| Calcium Acetate | LD50 | Rat | Oral | 4,280 mg/kg | [8] |

| Nanocalcium Carbonate | NOAEL (90-day) | Rat | Oral | 1000 mg/kg/day | [9][10] |

| Nonanoic Acid | - | - | Skin | Causes skin irritation | |

| Nonanoic Acid | - | - | Eye | Causes serious eye irritation | |

| Nonanoic Acid | - | Aquatic | - | Harmful to aquatic life with long lasting effects |

Potential Mechanism of Action: The Role of Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[11] The dissociation of this compound in an aqueous environment would release calcium ions, which could then participate in these signaling pathways.

A primary mechanism of calcium signaling involves the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), and influx from the extracellular space.[12][13] This is often initiated by the activation of cell surface receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the ER, triggering the release of stored calcium into the cytoplasm.[13]

Caption: Generalized IP₃-mediated calcium signaling pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., HEK293, HeLa) using a colorimetric assay such as the MTT assay.

Materials:

-

This compound

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle control and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Handling and Storage

Proper handling and storage are crucial for laboratory safety. The following guidelines are based on the safety data sheets for nonanoic acid and calcium salts.

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2][15]

-

Avoid breathing dust, vapor, mist, or gas.[14]

-

Wash hands thoroughly after handling.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

-

Storage:

Disposal

Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.

-

Chemical waste must be collected in appropriate, labeled, and sealed containers.[16]

-

Do not dispose of chemical waste down the drain.

-

Contact your institution's environmental health and safety department for specific disposal procedures.[17]

-

Empty containers should be triple-rinsed before disposal or recycling.

Conclusion

This technical guide provides a foundational understanding of the regulatory landscape, safety considerations, and potential biological activity of this compound for research purposes. While specific data for this compound is limited, the information available for its constituent parts, nonanoic acid and calcium, offers valuable insights for researchers. Adherence to good laboratory practices, thorough risk assessment, and compliance with all applicable regulations are paramount when working with this or any chemical compound. Further research is warranted to fully elucidate the specific toxicological profile and mechanism of action of this compound.

References

- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 4. regulations.gov [regulations.gov]

- 5. Federal Register :: Listing of Color Additives Exempt From Certification; Calcium Carbonate [federalregister.gov]

- 6. ecfr.io [ecfr.io]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. fishersci.com [fishersci.com]

- 9. Physicochemical analysis and repeated-dose 90-days oral toxicity study of nanocalcium carbonate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. KEGG PATHWAY: rno04020 [genome.jp]

- 13. KEGG PATHWAY: Calcium signaling pathway - Homo sapiens (human) [kegg.jp]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. unsw.edu.au [unsw.edu.au]

An In-depth Technical Guide to the Safety and Handling of Calcium Nonanoate

Disclaimer: No specific Safety Data Sheet (SDS) for Calcium Nonanoate is readily available. The following information is a consolidation of data from closely related compounds, including other calcium carboxylate salts and nonanoic acid. This guide is intended for researchers, scientists, and drug development professionals and should be used as a reference, always to be supplemented by professional judgment and adherence to established laboratory safety protocols.

Hazard Identification and Classification

Based on information for analogous substances, this compound is not expected to be classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, as a precaution, it should be handled with care, assuming it may cause mild skin and eye irritation. Some related compounds, like calcium neodecanoate, have been associated with skin and eye irritation[1].

Potential Hazards:

-

May cause mild skin irritation upon prolonged or repeated contact.

-

May cause mild eye irritation.

-

Inhalation of dust may cause respiratory tract irritation.

-

While considered virtually nontoxic after a single ingestion, ingestion of large amounts is not recommended[2].

First-Aid Measures

Standard first-aid measures should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash the affected area with soap and water. If skin irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if a large amount is swallowed or if you feel unwell.

Handling and Storage

Handling Precautions:

-

Avoid generating dust. Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Conditions:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and related compounds.

| Property | Value | Source Compound |

| Molecular Formula | C18H34CaO4 | This compound[3][4] |

| Molecular Weight | 354.54 g/mol | This compound[3] |

| Appearance | Solid | General expectation |

| Odor | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Flash Point | >100 °C | Calcium Octanoate[5] |

| Solubility | Insoluble in water | Calcium Octanoate[5] |

Toxicological Information

Toxicological data for this compound is not available. The data below is for related compounds and should be used for estimation purposes only.

| Toxicity Metric | Value | Species | Source Compound |

| Acute Oral LD50 | > 2000 mg/kg | Rat | Calcium-D-Pantothenate[2] |

| Acute Dermal LD50 | No data available | ||

| Acute Inhalation LC50 | No data available | ||

| Skin Irritation | Non-irritating to mildly irritating | Rabbit | Nonanoic Acid[4][6] |

| Eye Irritation | Non-irritating to mildly irritating | Rabbit | Calcium-D-Pantothenate[2] |

Experimental Protocols

Detailed experimental protocols for the safety assessment of chemicals are provided by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key guidelines relevant to the toxicological data presented.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to determine the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The method allows for the classification of the substance into a GHS toxicity category.

-

Animal Model: Typically, rats or mice of a single sex (usually females) are used.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of three animals is dosed with the starting dose.

-

If mortality occurs, the dose for the next group is lowered. If no mortality occurs, the dose is increased.

-

Animals are observed for up to 14 days for signs of toxicity and mortality.

-

-

Data Analysis: The results are used to classify the substance based on the dose at which mortality is observed.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes the procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of an animal, and the degree of irritation is observed and scored at specified intervals.

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL dose of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days if necessary.

-

-

Data Analysis: The severity of the skin reactions is scored, and the substance is classified as an irritant or non-irritant based on the mean scores.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

Caption: A logical workflow for the safe handling of this compound.

Accidental Release Measures

-

Small Spills: Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and collect the material for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.

-

Specific Hazards: May produce hazardous fumes, including carbon oxides and calcium oxide, upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

Calcium Nonanoate: A Novel Modulator of Cellular Signaling for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcium nonanoate, the calcium salt of nonanoic acid, is an intriguing molecule with largely unexplored potential in biomedical research and therapeutic development. While direct research on this compound is limited, an analysis of its constituent components—calcium and nonanoic acid—provides a strong foundation for predicting its biological activities and formulating hypotheses for future investigation. This technical guide synthesizes the available scientific literature to explore the potential research applications of this compound, focusing on its putative mechanisms of action in neuronal differentiation, immunomodulation, and as an epigenetic modulator. We present available quantitative data, detailed experimental protocols for investigating its effects, and conceptual signaling pathways and experimental workflows visualized using the DOT language. This document aims to serve as a comprehensive resource for researchers poised to investigate the multifaceted potential of this compound.

Introduction

This compound is a chemical compound formed from a calcium ion and two nonanoate anions. Nonanoic acid, a nine-carbon saturated fatty acid, is known to exhibit a range of biological effects, including altering cell membrane integrity, promoting neuronal differentiation, and modulating inflammatory responses.[1] Calcium, a ubiquitous second messenger, plays a critical role in a vast array of cellular processes, including signal transduction, muscle contraction, and neurotransmitter release.[2] The combination of these two moieties in a single compound suggests that this compound could exhibit unique and potent biological activities, making it a compelling candidate for further research in drug development.

This guide will explore the potential of this compound by dissecting the known effects of its components and proposing synergistic or novel mechanisms of action.

Physicochemical Properties and Toxicological Profile

While specific data for this compound is sparse, the properties of nonanoic acid provide a useful starting point.

Table 1: Physicochemical and Toxicological Data for Nonanoic Acid

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| Solubility in Water | 284 mg/L at 30 °C | [1] |

| Oral LD50 (mouse) | 15,000 mg/kg | [3] |

| Oral LD50 (rat) | >5,000 mg/kg | [3] |

| Intravenous LD50 (mouse) | 224 mg/kg | [3] |

| Skin Irritation | Causes skin irritation | [4] |

| Eye Irritation | Causes serious eye irritation | [4] |

| Genotoxicity | Not genotoxic | [5] |

| Carcinogenicity | Not classified as a carcinogen |

Potential Research Applications and Hypothesized Mechanisms of Action

Based on the known biological activities of nonanoic acid and the fundamental role of calcium in cellular signaling, we propose several key areas of research for this compound.

Neurogenesis and Neuronal Differentiation

Nonanoic acid has been shown to promote neuronal differentiation and neurite growth.[1] Calcium signaling is also intrinsically linked to neurogenesis, influencing proliferation, migration, and differentiation of neural stem cells.[6]

Hypothesized Mechanism: this compound may act as a dual-action agent for promoting neuronal differentiation. The nonanoate moiety could directly influence cell membrane properties or intracellular signaling pathways conducive to differentiation, while the calcium ion, upon dissociation, could augment intracellular calcium levels, activating calcium-dependent signaling cascades crucial for neurogenesis.

Immunomodulation and Anti-inflammatory Effects

Nonanoic acid has been observed to elevate the mRNA expression of interleukin-6 (IL-6), an inflammatory cytokine.[1] Conversely, calcium signaling is known to be involved in the secretion of IL-6.[7][8] This suggests a potential role for this compound in modulating inflammatory responses.

Hypothesized Mechanism: The nonanoate component may prime the inflammatory response by increasing IL-6 transcription. The subsequent influx of calcium could then trigger the post-transcriptional release of IL-6.[8] This dual effect could be harnessed in research settings to study the intricacies of inflammatory signaling.

Epigenetic Regulation through Histone Deacetylase (HDAC) Inhibition

Recent studies have identified nonanoic acid as an inhibitor of histone deacetylase 6 (HDAC6).[9] HDAC inhibitors are a promising class of anti-cancer agents.[10]

Hypothesized Mechanism: this compound could serve as a delivery vehicle for nonanoic acid to act as an HDACi. This could have implications for cancer research, where HDAC inhibition can lead to cell cycle arrest and apoptosis. The role of calcium in this context is less clear but could potentially influence the downstream effects of HDAC inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed applications of this compound.

Neuronal Differentiation Assay

Objective: To determine the effect of this compound on the differentiation of a neuronal precursor cell line (e.g., PC12 or SH-SY5Y).

Materials:

-

Neuronal precursor cell line (e.g., PC12)

-

Cell culture medium (e.g., DMEM with 10% FBS, 5% horse serum)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in media)

-

Nerve Growth Factor (NGF) as a positive control

-

Microscopy equipment with phase-contrast and fluorescence capabilities

-

Antibodies for neuronal markers (e.g., anti-β-III-tubulin, anti-MAP2) and a secondary fluorescent antibody.

Protocol:

-

Seed PC12 cells in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Replace the medium with a low-serum medium (e.g., 1% horse serum).

-

Treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., 50 ng/mL NGF).

-

Incubate the cells for 48-72 hours.

-

Observe the cells daily under a phase-contrast microscope for morphological changes, such as neurite outgrowth.

-

After the incubation period, fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry using primary antibodies against neuronal markers, followed by fluorescently labeled secondary antibodies.

-

Image the cells using a fluorescence microscope and quantify the percentage of differentiated cells and the average neurite length.

Cell Membrane Integrity Assay

Objective: To assess the effect of this compound on the integrity of the cell membrane.

Materials:

-

Cell line of interest (e.g., HaCaT keratinocytes)

-

Cell culture medium

-

This compound stock solution

-

Propidium Iodide (PI) or similar membrane-impermeant dye

-

Flow cytometer or fluorescence microscope.

Protocol:

-

Culture cells to 80-90% confluency.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 1, 6, 24 hours).

-

Include a positive control for membrane disruption (e.g., Triton X-100).

-

After treatment, add PI to the cell culture medium at a final concentration of 1-5 µg/mL.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of PI-positive (membrane-compromised) cells.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration in response to this compound treatment.

Materials:

-

Cell line of interest

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound stock solution

-

Fluorescence microscope with live-cell imaging capabilities.

Protocol:

-

Plate cells on glass-bottom dishes suitable for live-cell imaging.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with 1-5 µM Fluo-4 AM for 30-60 minutes).

-

Wash the cells to remove excess dye.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence reading.

-

Add this compound to the dish and continuously record the fluorescence intensity over time.

-

Analyze the data to determine the kinetics and magnitude of the intracellular calcium response.

Future Directions and Conclusion

The potential research applications of this compound are vast and warrant further investigation. Key areas for future research include:

-

In vivo studies: Evaluating the effects of this compound in animal models of neurodegenerative diseases, inflammatory conditions, and cancer.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

References

- 1. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Developmental expression of the calcium release channels during early neurogenesis of the mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. chemos.de [chemos.de]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Regulation of neurogenesis by calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Secretion of Interleukin 6 in Human Skeletal Muscle Cultures Depends on Ca2+ Signalling [mdpi.com]

- 9. Odd-chain fatty acids as novel histone deacetylase 6 (HDAC6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Natural Products in Modulating Histone Deacetylases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Calcium Nonanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of calcium nonanoate, a calcium salt of nonanoic acid. The synthesis is achieved through a straightforward precipitation reaction between nonanoic acid and calcium hydroxide in an ethanol-water solvent system. This method is scalable and yields a high-purity product. These application notes include a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of the compound's properties. Additionally, a workflow diagram is provided for clear visualization of the experimental process.

Introduction

This compound is a medium-chain fatty acid salt with potential applications in various fields, including pharmaceuticals, as a food additive, and as a lubricant. The synthesis of metallic salts of fatty acids is a fundamental chemical transformation. The protocol herein describes a reliable and reproducible method for the preparation of this compound, which can be adapted for the synthesis of other calcium carboxylates. The reaction proceeds via a neutralization reaction between the carboxylic acid (nonanoic acid) and a base (calcium hydroxide).

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | Calcium dinonanoate, Pelargonic acid calcium salt |

| Molecular Formula | C₁₈H₃₄CaO₄ |

| Molecular Weight | 354.54 g/mol |

| Appearance | White to off-white solid |

| Solubility | Insoluble in water, soluble in hot ethanol |

| Theoretical Yield | To be calculated based on starting material quantities |

| Experimental Yield | To be determined post-synthesis |

| Melting Point | To be determined post-synthesis |

Experimental Protocol

Materials and Reagents

-

Nonanoic acid (C₉H₁₈O₂, ≥98%)

-

Calcium hydroxide (Ca(OH)₂, ≥95%)

-

Ethanol (C₂H₅OH, 95% or absolute)

-

Deionized water (H₂O)

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thermometer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure

-